molecular formula C20H26O6 B086473 (-)-Ememodin CAS No. 14237-91-3

(-)-Ememodin

Cat. No.: B086473
CAS No.: 14237-91-3
M. Wt: 362.4 g/mol
InChI Key: CYZWIEZNQBBNHE-UHFFFAOYSA-N
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Description

(-)-Ememodin is a naturally occurring compound with the molecular formula C₂₀H₂₆O₆ and a melting point of 237–239°C . It is primarily isolated from Isodon trichocarpa, a plant used in traditional medicine. The compound’s structure, inferred from its molecular formula, indicates a larger and more complex framework compared to simpler anthraquinones like emodin (C₁₅H₁₀O₅). Current literature highlights its isolation and basic physicochemical properties but lacks detailed mechanistic or pharmacological studies .

Properties

CAS No.

14237-91-3

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

6-hydroxy-7,7,17-trimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,9,18-trione

InChI

InChI=1S/C20H26O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h9-14,21H,4-8H2,1-3H3

InChI Key

CYZWIEZNQBBNHE-UHFFFAOYSA-N

SMILES

CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(=O)C5C(C(C4)O)(C)C

Canonical SMILES

CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(=O)C5C(C(C4)O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Emodin can be synthesized through various chemical routes. One common method involves the oxidative coupling of chrysophanol with a suitable oxidizing agent. Another approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of emodin often involves the extraction from natural sources, such as rhubarb roots. The extraction process includes steps like drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then purified through techniques like column chromatography or recrystallization to obtain pure emodin .

Chemical Reactions Analysis

Types of Reactions

Emodin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include emodin anthrone, various ethers, and esters of emodin .

Scientific Research Applications

    Chemistry: Emodin is used as a starting material for the synthesis of other anthraquinone derivatives.

    Biology: It is studied for its role in modulating biological pathways and its effects on cell proliferation and apoptosis.

    Medicine: Emodin has shown promise in treating cardiovascular diseases, cancer, and inflammatory conditions. It is also being investigated for its anti-viral and anti-bacterial properties.

    Industry: Emodin is used as a natural colorant in the textile and cosmetic industries .

Mechanism of Action

Emodin exerts its effects through multiple molecular targets and pathways. It inhibits various kinases, such as mitogen-activated protein kinase (MAPK) and protein kinase C (PKC), which play crucial roles in cell signaling. Emodin also modulates the activity of transcription factors like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and hypoxia-inducible factor-1alpha (HIF-1α). These interactions result in the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares (-)-Ememodin with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Source Melting Point (°C) Key Pharmacological Actions (if reported)
This compound C₂₀H₂₆O₆ 362.38 Isodon trichocarpa 237–239 Not explicitly reported in available evidence
Ememogin C₂₀H₂₆O₇ 378.38 Isodon trichocarpa >300 Not explicitly reported in available evidence
Emodin C₁₅H₁₀O₅ 270.24 Rheum palmatum, Fungi 254–256 Antimicrobial, antitumor, anti-inflammatory
Aloe-emodin (AE) C₁₅H₁₀O₅ 270.24 Aloe vera 223–224 Anticancer, laxative, antiviral

Key Observations :

  • Structural Complexity: this compound and Ememogin share a C₂₀ backbone, distinct from the smaller anthraquinones Emodin and Aloe-emodin (C₁₅). The additional oxygen in Ememogin (C₂₀H₂₆O₇) may enhance polarity or hydrogen-bonding capacity compared to this compound.
  • Thermal Stability : Ememogin’s higher melting point (>300°C) suggests greater crystallinity or stability than this compound (237–239°C) .
  • Pharmacological Gaps : While Emodin and Aloe-emodin are well-studied for their anticancer and antimicrobial effects, this compound’s bioactivity remains underexplored in the available literature.
Functional and Mechanistic Contrasts
  • Emodin: A prototype anthraquinone with broad-spectrum bioactivity. It inhibits kinases (e.g., CK2, PKC) and modulates apoptosis via the PI3K/Akt pathway . Its smaller size and planar structure likely enhance membrane permeability compared to this compound.
  • Aloe-emodin: Shares Emodin’s core structure but exhibits distinct pharmacokinetics. It is metabolized into rhein in vivo and shows selective cytotoxicity against melanoma cells .
  • This compound and Ememogin : The C₂₀ framework suggests glycosylation or alkylation modifications absent in Emodin. These structural changes may alter solubility, target specificity, or metabolic stability. For instance, increased oxygen content in Ememogin could favor interactions with polar biological targets.
Research Implications
  • This compound’s Underexplored Potential: The lack of reported pharmacological data contrasts sharply with the well-characterized activities of Emodin and Aloe-emodin. Further studies should prioritize: Target Identification: Molecular docking or transcriptomic profiling to identify binding partners . Bioactivity Screening: Assessing anticancer, antimicrobial, or anti-inflammatory effects using in vitro models. Comparative ADME Studies: Evaluating absorption and metabolism relative to Emodin .

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